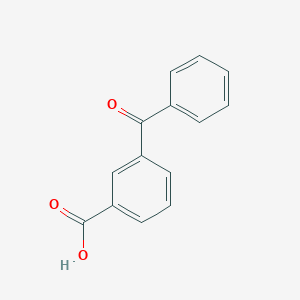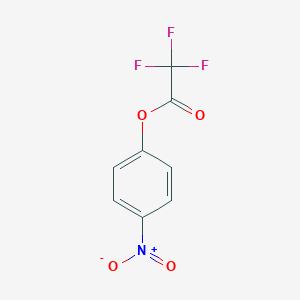
1-Heptyl-3-methoxy-2-methyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyl-3-methoxy-2-methyl-9H-carbazole: is a derivative of carbazole, a significant class of heterocyclic compounds. Carbazoles have been known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3-methoxycarbazole with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced carbazole derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced carbazole derivatives
Substitution: Halogenated or nitrated carbazole derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in its ability to induce apoptosis in cancer cells. It has been found to increase caspase-3 activity and generate reactive oxygen species, leading to the inhibition of cancer cell proliferation .
Medicine: In medicine, this compound is being explored for its potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells makes it a candidate for further research in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent photophysical properties make it suitable for use in optoelectronic applications .
Mécanisme D'action
The mechanism of action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole involves its interaction with cellular pathways that regulate apoptosis. The compound induces the activation of caspase-3, a key enzyme in the apoptotic pathway. This leads to the generation of reactive oxygen species, which further promote cell death. The compound’s ability to inhibit the NF-κB signaling pathway also contributes to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
- 3-Methoxy-9H-Carbazole
- 2-Methyl-9H-Carbazole
- 9-Ethyl-9H-Carbazole-3-carbaldehyde
Comparison: Compared to other carbazole derivatives, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole stands out due to its unique heptyl and methoxy substituents. These groups enhance its solubility and photophysical properties, making it more suitable for applications in optoelectronics and as an anti-cancer agent .
Propriétés
Numéro CAS |
139196-83-1 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-heptyl-3-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3 |
Clé InChI |
ABYVCTWTYWFOAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
SMILES canonique |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
| 139196-83-1 | |
Synonymes |
3-O-Methylcarazostatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone](/img/structure/B145947.png)


![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)

